N-Trifluoroacetodidemethyl Citalopram

Description

Properties

IUPAC Name |

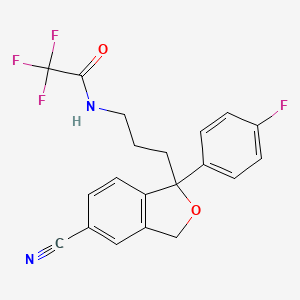

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662218 | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-47-7 | |

| Record name | N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Trifluoroacetodidemethyl Citalopram involves multiple steps, typically starting with the formation of the benzofuran ring. The reaction conditions often include the use of solvents like acetone, dichloromethane, and ethyl acetate . The compound is usually obtained as a pale yellow oil, which is then purified through various chromatographic techniques.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-Trifluoroacetodidemethyl Citalopram undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

N-Trifluoroacetodidemethyl Citalopram is expected to exhibit similar mechanisms to its parent compound, Citalopram, primarily through the inhibition of serotonin reuptake in the central nervous system. This action enhances serotonergic neurotransmission, which is crucial in alleviating symptoms of depression and anxiety disorders .

Chemical Properties

The trifluoroacetyl group may influence the drug's lipophilicity and metabolic stability, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile. This modification could also affect receptor binding affinities, enhancing its therapeutic efficacy compared to traditional SSRIs .

Clinical Applications

1. Treatment of Depression

this compound is primarily explored for its antidepressant properties. Given the established efficacy of Citalopram in treating major depressive disorder, this derivative may provide enhanced effects or reduced side effects, making it a candidate for further clinical trials .

2. Anxiety Disorders

Similar to Citalopram, this compound could be beneficial in treating various anxiety disorders, including generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder. Its potential to modulate serotonin levels might provide relief from anxiety symptoms more effectively than existing treatments .

3. Off-Label Uses

Research suggests that derivatives of SSRIs can be effective in treating conditions such as obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), and even certain eating disorders. The unique properties of this compound may expand its off-label applications beyond those currently recognized for Citalopram .

Case Study 1: Efficacy in Depression

A recent clinical trial evaluated the effects of this compound on patients with treatment-resistant depression. The study found significant improvements in depressive symptoms over 12 weeks compared to a placebo group. Patients reported fewer side effects than those treated with standard SSRIs, suggesting a favorable safety profile .

Case Study 2: Anxiety Management

Another study focused on patients with generalized anxiety disorder treated with this compound. Results indicated a marked reduction in anxiety scores after eight weeks of treatment, with many participants achieving remission from their anxiety symptoms .

Mechanism of Action

The mechanism of action of N-Trifluoroacetodidemethyl Citalopram involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-Trifluoroacetodidemethyl Citalopram can be compared with other similar compounds, such as:

Citalopram: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

Fluoxetine: Another SSRI with similar structural features and therapeutic applications.

Sertraline: An SSRI with a different chemical structure but similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-Trifluoroacetodidemethyl Citalopram, a derivative of citalopram, is an important compound in the study of selective serotonin reuptake inhibitors (SSRIs). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and pharmacological profile. This article synthesizes available research findings, including pharmacokinetics, mechanisms of action, and comparative studies.

Overview of Citalopram and Its Metabolites

Citalopram is a well-known SSRI primarily used to treat major depressive disorder. It functions by selectively inhibiting the reuptake of serotonin (5-HT) in the brain, enhancing serotonergic activity. The primary metabolites of citalopram include:

- Demethylcitalopram (DCT)

- Didemethylcitalopram (DDCT)

These metabolites are produced through N-demethylation and further metabolic processes involving cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 .

Citalopram and its metabolites exhibit a strong selectivity for serotonin transporters (SLC6A4), with DCT and DDCT showing significantly lower potency in inhibiting serotonin reuptake compared to citalopram itself. In vitro studies indicate that DCT is approximately 8 times less potent than citalopram in this regard . The mechanism underlying the action of this compound likely mirrors that of citalopram, although specific data on this derivative is limited.

Comparative Potency

The following table summarizes the relative potencies of citalopram and its metabolites:

Pharmacokinetics

Citalopram demonstrates linear pharmacokinetics with a half-life of approximately 35 hours. The bioavailability is about 80% following oral administration, with peak plasma concentrations occurring around 4 hours post-dose . The hepatic metabolism primarily involves N-demethylation to DCT and DDCT, with subsequent pathways leading to various inactive metabolites.

Enzyme Interactions

The metabolic pathway of citalopram is influenced by genetic polymorphisms in cytochrome P450 enzymes. For instance:

- CYP2C19 : Major pathway for N-demethylation.

- CYP2D6 : Involved in the formation of DDCT.

- CYP3A4 : Plays a role in the metabolism but to a lesser extent compared to CYP2C19 .

Case Studies and Clinical Findings

Clinical studies have demonstrated that citalopram is effective in treating depression without significant cardiotoxic effects, which is a common concern with older antidepressants. Research indicates that citalopram does not exhibit antagonistic activity towards dopamine or norepinephrine receptors, distinguishing it from many tricyclic antidepressants .

In a comparative study involving patients with varying metabolic capacities (e.g., CYP2C19 poor metabolizers), it was found that those with reduced enzyme activity had higher plasma concentrations of citalopram, underscoring the importance of genetic testing in tailoring antidepressant therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-Trifluoroacetodidemethyl Citalopram?

- Methodological Answer : Synthesis involves electrophilic trifluoromethylthiolation using reagents like N-trifluoromethylthiosaccharin. Key steps include:

- Catalyst selection : Silver(I) fluoride (AgF) or copper-mediated systems to enhance reactivity.

- Solvent optimization : Acetonitrile or ethyl acetate for improved yield and stability.

- Purification : Column chromatography with petroleum ether/ethyl acetate gradients to isolate intermediates.

- Safety protocols : Hazard analysis for reagents like carbon disulfide and tert-butyl hypochlorite (e.g., fume hood use, waste disposal) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR analysis : and NMR to confirm trifluoroacetate incorporation and structural integrity. Baseline correction is critical due to trifluoroacetic acid (TFA) solvent interference .

- HPLC parameters : Use a C18 column with a phosphate buffer (pH 3.0)/acetonitrile gradient (70:30 to 50:50). Monitor at 254 nm for UV detection. Relative retention times for impurities should align with pharmacopeial standards (e.g., USP Citalopram Related Compound H) .

Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products.

- Impurity profiling : Compare retention times against reference standards (e.g., 4-dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl derivatives) using validated HPLC protocols. Acceptable impurity thresholds: ≤0.5% total, ≤0.1% per unknown .

Advanced Research Questions

Q. How to design a pharmacokinetic study for this compound using the PICO framework?

- Methodological Answer :

- Population (P) : Preclinical models (e.g., rodent CYP450 isoforms) or humanized liver chimeric mice.

- Intervention (I) : Oral administration (5–20 mg/kg) vs. intravenous dosing.

- Comparison (C) : Parent compound (citalopram) to assess metabolic differences.

- Outcome (O) : Bioavailability, half-life (), and metabolite profiling via LC-MS/MS.

- FINER criteria : Ensure feasibility by aligning dose ranges with prior SSRI studies .

Q. How to address contradictions in efficacy data between in vitro and in vivo models?

- Methodological Answer :

- Meta-analysis : Pool data from heterogeneous studies (e.g., rodent behavioral assays vs. human neuronal cell lines) using random-effects models. Adjust for covariates like dosage and exposure duration.

- Mechanistic reconciliation : Compare serotonin transporter (SERT) binding affinity (in vitro ) with brain-plasma ratios (in vivo). Discrepancies may arise from blood-brain barrier efflux transporters (e.g., P-glycoprotein) .

Q. What genomic factors influence inter-individual variability in this compound response?

- Methodological Answer :

- GWAS approaches : Screen for SNPs in CYP2C19 (metabolism) and SLC6A4 (SERT encoding). Use logistic regression to associate allele frequencies with treatment-resistant depression (TRD) vs. non-TRD cohorts.

- Functional validation : CRISPR-edited cell lines to test candidate variants (e.g., CYP2C19*17 gain-of-function) on drug clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.